molecular formula C15H10ClF3N4O2S B2454878 N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide CAS No. 1209329-05-4

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide

Cat. No. B2454878
CAS RN: 1209329-05-4
M. Wt: 402.78
InChI Key: ZLRDLGYAGPVWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide, commonly known as "compound X," is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

Compound X inhibits a specific enzyme, which is involved in various biochemical and physiological processes. The enzyme is responsible for the production of a specific molecule, which is involved in the regulation of various cellular processes. By inhibiting this enzyme, compound X can modulate the activity of this molecule, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. These effects are mediated through the inhibition of the specific enzyme, which leads to the modulation of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potency and specificity. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for investigating various biochemical and physiological processes. However, one of the limitations of using compound X is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.

Future Directions

There are several future directions for research on compound X. One area of research could be the development of more efficient synthesis methods for compound X, which could make it more accessible to researchers. Another area of research could be the investigation of the potential applications of compound X in other areas, such as metabolic disorders and cardiovascular diseases. Additionally, further studies could be conducted to investigate the long-term effects of compound X on cellular processes and its potential as a therapeutic agent.
Conclusion:
In conclusion, compound X is a potent inhibitor of a specific enzyme, which makes it a valuable tool for investigating various biochemical and physiological processes. Its complex synthesis method, potency, and specificity make it a valuable compound for scientific research. Further research is needed to investigate its potential applications in various areas, and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of compound X involves several steps, including the reaction of 4-chloroaniline with 2-pyridinecarboxaldehyde to form an intermediate product. This intermediate is then reacted with 4,4,4-trifluoro-1,3-butanedione to produce the final product, compound X. The synthesis of compound X is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for investigating various biochemical and physiological processes. Some of the areas in which compound X has been studied include cancer research, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O2S/c16-11-2-4-12(5-3-11)22-26(24,25)13-8-21-23(9-13)14-6-1-10(7-20-14)15(17,18)19/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRDLGYAGPVWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN(N=C2)C3=NC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.